

# Monomethyl auristatin E intermediate-17 CAS number

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## Compound of Interest

Compound Name: *Monomethyl auristatin E  
intermediate-17*

Cat. No.: *B12373307*

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An In-depth Technical Guide to **Monomethyl Auristatin E Intermediate-17**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Monomethyl auristatin E (MMAE) is a potent antimitotic agent extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates a thorough understanding of its key intermediates. This technical guide focuses on **Monomethyl Auristatin E Intermediate-17** (CAS Number: 2382378-57-4), a crucial building block in the synthesis of auristatin derivatives. This document provides a comprehensive overview of the available technical data, including its chemical properties and its role in synthetic protocols.

## Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Its high cytotoxicity makes it a powerful agent in cancer therapy when targeted to tumor cells via monoclonal antibodies. The chemical synthesis of MMAE is a complex process involving the sequential coupling of several amino acid derivatives and other chiral fragments. The successful and efficient synthesis of MMAE relies on the preparation and purification of key

intermediates. While several intermediates in the MMAE synthesis are well-documented, "Intermediate-17" represents a specific, less commonly detailed component in certain synthetic routes.

## Physicochemical Properties of Monomethyl Auristatin E Intermediate-17

Quantitative data for **Monomethyl Auristatin E Intermediate-17** is summarized in the table below. This information is critical for its handling, characterization, and use in subsequent synthetic steps.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 2382378-57-4                                      | [1][2]    |
| Molecular Formula | C <sub>27</sub> H <sub>35</sub> NO <sub>7</sub> S |           |
| Molecular Weight  | 517.63 g/mol                                      |           |
| Appearance        | Not explicitly specified                          |           |
| Solubility        | Not explicitly specified                          |           |
| Purity            | Typically available in high purity                |           |

## Role in the Synthesis of Auristatin Derivatives

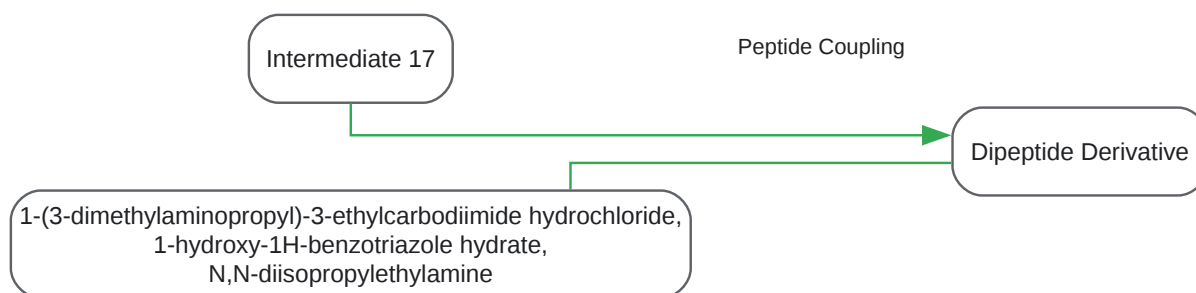
**Monomethyl Auristatin E Intermediate-17** serves as a precursor in the synthesis of auristatin derivatives. While detailed, step-by-step protocols for the direct synthesis of Intermediate-17 are not readily available in public literature, its utility is demonstrated in its reaction to form subsequent intermediates in the auristatin synthesis pathway.

## Experimental Protocol: Synthesis of a Dipeptide Derivative from Intermediate-17

The following protocol outlines a representative experimental procedure where "Intermediate 17" is utilized as a starting material for the synthesis of a more complex auristatin fragment.

This reaction involves a peptide coupling step.

Reaction Scheme:



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Figure 1: General reaction scheme for the conversion of Intermediate-17.

Materials:

- Intermediate 17
- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1-hydroxy-1H-benzotriazole hydrate (HOBt·H<sub>2</sub>O)
- N,N-diisopropylethylamine (DIPEA)
- Appropriate solvents (e.g., ethyl acetate)
- Aqueous ammonium chloride solution (semi-saturated)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution

Procedure:

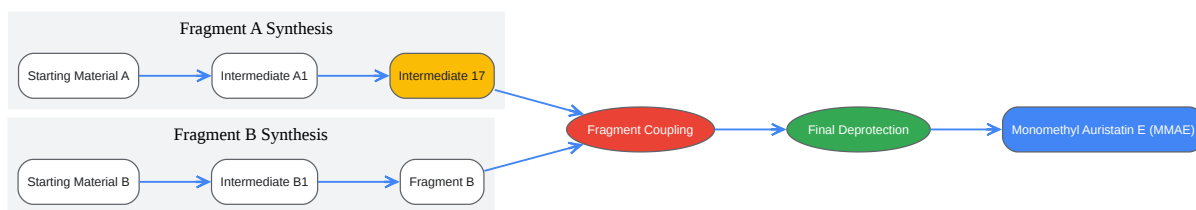
- To a solution of Intermediate 17 in a suitable organic solvent, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1-hydroxy-1H-benzotriazole

hydrate, and N,N-diisopropylethylamine sequentially.

- Stir the reaction mixture at room temperature overnight.
- Upon completion, pour the reaction mixture into a biphasic system of semi-saturated aqueous ammonium chloride solution and ethyl acetate.
- Separate the organic phase.
- Wash the organic phase successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
- Further purification of the dipeptide derivative can be achieved by standard chromatographic techniques.

## Logical Workflow in MMAE Synthesis

The synthesis of MMAE is a convergent process where different fragments of the molecule are synthesized separately before being coupled together. Intermediate-17 is a component of one of these fragments. The following diagram illustrates a simplified logical workflow highlighting the position of an intermediate like Intermediate-17 in the overall synthesis.



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Figure 2: Simplified logical workflow of MMAE synthesis.

## Conclusion

**Monomethyl Auristatin E Intermediate-17** (CAS: 2382378-57-4) is a key building block in specific synthetic routes for auristatin-based molecules. While detailed public data on this specific intermediate is limited, its role as a reactant in peptide coupling reactions to extend the auristatin backbone is established. A thorough understanding of the properties and reactivity of such intermediates is paramount for the successful and efficient synthesis of MMAE, a critical component in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Further investigation into patent literature may reveal more detailed synthetic and analytical data for this compound.

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## References

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